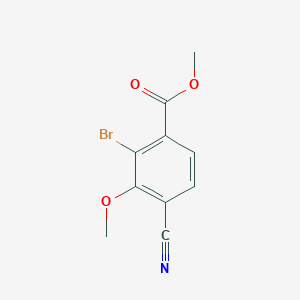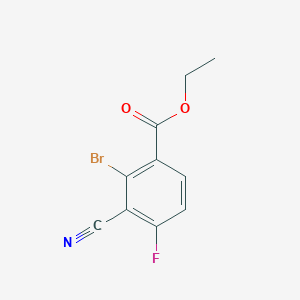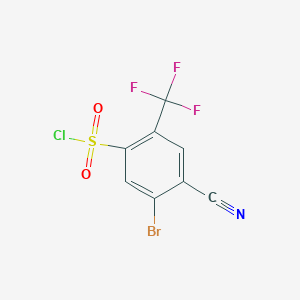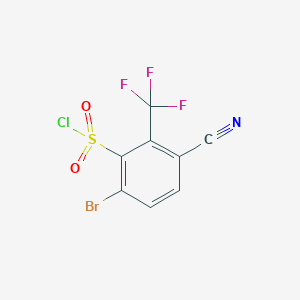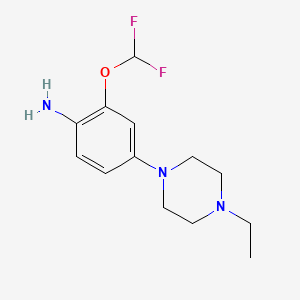
4-Bromo-2-ethynyl-1-methylbenzene
Overview
Description
4-Bromo-2-ethynyl-1-methylbenzene is an organic compound with the molecular formula C9H7Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the fourth position, an ethynyl group at the second position, and a methyl group at the first position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethynyl-1-methylbenzene typically involves the following steps:
Bromination: The starting material, 2-ethynyl-1-methylbenzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the fourth position.
Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where 4-bromo-1-methylbenzene is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization ensures the efficient production of this compound.
Types of Reactions:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can undergo further substitution reactions with electrophiles.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the Suzuki coupling.
Oxidation and Reduction: The ethynyl group can undergo oxidation to form carbonyl compounds or reduction to form alkenes or alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or halogens (Cl2, Br2) for halogenation.
Nucleophilic Substitution: Reagents like organoboranes in the presence of palladium catalysts for Suzuki coupling.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Carbonyl compounds such as aldehydes or ketones.
Reduction Products: Alkenes or alkanes derived from the ethynyl group.
Scientific Research Applications
4-Bromo-2-ethynyl-1-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and structural features.
Catalysis: Employed in catalytic reactions as a substrate or ligand.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethynyl-1-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents:
Electrophilic Aromatic Substitution: The bromine atom directs incoming electrophiles to specific positions on the benzene ring.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The ethynyl group can be oxidized or reduced, altering the electronic properties of the molecule.
Comparison with Similar Compounds
4-Bromo-2-ethynyl-1-methylbenzene can be compared with other similar compounds such as:
4-Bromo-1-ethynyl-2-methylbenzene: Similar structure but different substitution pattern.
2-Bromo-4-ethynyl-1-methylbenzene: Bromine and ethynyl groups are interchanged.
4-Bromo-2-ethynylbenzene: Lacks the methyl group at the first position.
Uniqueness: The unique substitution pattern of this compound imparts specific reactivity and properties, making it valuable in various chemical syntheses and applications.
Properties
IUPAC Name |
4-bromo-2-ethynyl-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-3-8-6-9(10)5-4-7(8)2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZMPFQLCVJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




